Mass Shift for Reliable Quantitation
rac-2-Aminobutyric Acid-d3 provides a precise and predictable mass difference of +3 Da compared to the unlabeled 2-aminobutyric acid analyte (m/z 104.11 → 107.11 for the [M+H]+ ion) [1]. This distinct mass shift is essential for its function as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS, allowing for unambiguous differentiation and correction for ionization suppression or enhancement in complex matrices like serum or plasma . Unlike a structural analog (e.g., norleucine), which may exhibit different extraction efficiency or chromatographic behavior, a deuterated isotopologue like the d3 compound co-elutes with the target analyte, ensuring it experiences identical matrix effects and instrument conditions throughout the analysis [2].
| Evidence Dimension | Mass Shift in MS (Mass-to-Charge Ratio) |
|---|---|
| Target Compound Data | +3 Da relative to unlabeled 2-aminobutyric acid |
| Comparator Or Baseline | Unlabeled 2-aminobutyric acid (Mass Shift: 0 Da) |
| Quantified Difference | Mass shift of +3 Da |
| Conditions | Electrospray ionization (ESI) LC-MS/MS analysis |
Why This Matters
A predictable and resolvable +3 Da mass shift is the fundamental requirement for accurate isotope dilution mass spectrometry, enabling precise quantification by distinguishing the internal standard from the endogenous analyte.
- [1] ChemSpider. 2-Amino(4,4,4-2H3)butanoic acid (CSID:28562394). View Source
- [2] R. Dams et al. Matrix Matching in Quantitative Bioanalysis by LC-MS/MS: A Dream or a Reality? (2023). View Source
